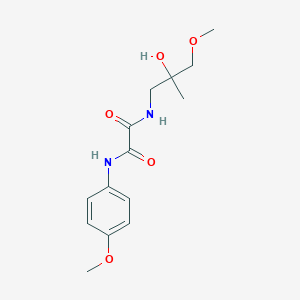

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide

Description

N1-(2-Hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substitution pattern. The N1 position features a branched alkyl chain with hydroxyl and methoxy groups at the 2- and 3-positions, respectively, while the N2 position is substituted with a 4-methoxyphenyl ring.

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-14(19,9-20-2)8-15-12(17)13(18)16-10-4-6-11(21-3)7-5-10/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVQSZKVHQZNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-methoxy-2-methylpropanol and 4-methoxyaniline.

Formation of Intermediate: The first step involves the reaction of 2-hydroxy-3-methoxy-2-methylpropanol with oxalyl chloride to form an intermediate oxalyl chloride derivative.

Coupling Reaction: This intermediate is then reacted with 4-methoxyaniline under controlled conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

1. Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide may exhibit significant anti-inflammatory properties. Similar compounds have been shown to interact with the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. This interaction indicates potential therapeutic benefits in conditions such as myocardial injury following ischemia-reperfusion events.

Case Study: Myocardial Injury Protection

Research has indicated that compounds with similar structures can limit myocardial injury during ischemia-reperfusion. In experimental models, these compounds demonstrated protective effects on cardiac tissue, suggesting that this compound may also provide cardiovascular protection through modulation of inflammatory pathways.

2. Interaction with Biological Targets

The compound's ability to modulate cellular responses through interactions with enzymes involved in inflammatory pathways positions it as a promising candidate for drug development targeting various inflammatory conditions. Its structural features allow for the exploration of analogs that could enhance efficacy and reduce side effects.

Material Science Applications

1. Synthesis of Derivatives

The versatility of this compound in synthetic organic chemistry allows for the derivation of numerous analogs and derivatives. Optimizations in reaction conditions such as temperature and solvent choice can significantly affect yield and purity, making it an important compound for research in material science.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-chloro-N-(2-hydroxyphenyl)benzamide | Hydroxy group on phenyl ring | Chloro substituent alters reactivity |

| 4-chloro-N-(3-methoxypropyl)benzamide | Methoxy group on propyl chain | Different alkyl branching |

| 4-chloro-N-(2-hydroxy-4-methoxyphenyl)benzamide | Hydroxy and methoxy on adjacent carbons | Dual functionalization enhances reactivity |

The unique arrangement of functional groups in this compound influences its solubility and binding affinity compared to other similar compounds, making it a subject of interest for further investigation in both medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The oxalamide moiety can act as a binding site, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Key Observations :

- The target compound’s hydroxyl and methoxy groups enhance hydrophilicity compared to lipophilic analogs like adamantyl or chlorophenyl derivatives .

- Methoxy-substituted compounds (e.g., , ) are often metabolized via demethylation or glucuronidation, suggesting similar pathways for the target compound .

Biological Activity

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features an oxalamide backbone, characterized by the presence of hydroxyl and methoxy groups, which enhance its reactivity and biological interactions. The structural formula can be represented as follows:

Key Structural Features:

- Hydroxyl Group: Enhances solubility and potential for hydrogen bonding.

- Methoxy Groups: May influence electronic properties and receptor interactions.

- Branched Alkyl Chain: Affects steric hindrance and binding affinity.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities, particularly in anti-inflammatory and analgesic effects. Notably, compounds with similar structures have shown interactions with the NLRP3 inflammasome, suggesting potential therapeutic applications in inflammatory diseases.

Anti-inflammatory Effects

Research has indicated that this compound may modulate inflammatory responses by influencing signaling pathways associated with the NLRP3 inflammasome. This interaction could lead to reduced inflammation in conditions such as myocardial injury following ischemia-reperfusion events.

Cardiovascular Protection

Related compounds have demonstrated protective effects on myocardial tissues during ischemic events. The potential for this compound to limit myocardial injury opens avenues for its use in cardiovascular therapies.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

- Formation of the Oxalamide Backbone: This is achieved through the reaction of appropriate amines with oxalic acid derivatives.

- Functional Group Modifications: Conditions such as temperature and solvent choice are optimized to enhance yield and purity.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-chloro-N-(2-hydroxyphenyl)benzamide | Hydroxy group on phenyl ring | Chloro substituent alters reactivity |

| 4-chloro-N-(3-methoxypropyl)benzamide | Methoxy group on propyl chain | Different alkyl branching |

| 4-chloro-N-(2-hydroxy-4-methoxyphenyl)benzamide | Hydroxy and methoxy on adjacent carbons | Dual functionalization enhances reactivity |

The uniqueness of this compound lies in its specific arrangement of functional groups, which may influence its solubility and binding affinity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of oxalamide derivatives similar to this compound:

-

Anti-inflammatory Activity: In vitro studies demonstrated that related compounds significantly reduced pro-inflammatory cytokines in macrophage cell lines.

- Study Reference: A study showed that a similar oxalamide derivative inhibited IL-1β secretion by modulating NLRP3 activation.

-

Cardioprotective Effects: Animal models indicated that treatment with oxalamide derivatives reduced myocardial infarction size following ischemic episodes.

- Study Reference: Research highlighted that these compounds improved cardiac function post-reperfusion injury, suggesting their potential in clinical settings.

Q & A

Basic: What synthetic methodologies are recommended for preparing N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide?

Answer:

The synthesis of oxalamides typically involves coupling primary or secondary amines with oxalyl chloride or oxalate esters. For this compound:

- Step 1: React 4-methoxyaniline with oxalyl chloride in anhydrous dioxane or THF under nitrogen to form the intermediate N-(4-methoxyphenyl)oxalyl chloride.

- Step 2: Introduce the second amine (2-hydroxy-3-methoxy-2-methylpropylamine) under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution.

- Purification: Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from ethanol/water for higher purity .

- Yield Optimization: Control reaction temperature (0–5°C during coupling) to minimize side reactions like dimerization, which can reduce yields .

Basic: How can structural characterization of this compound be performed using NMR spectroscopy?

Answer:

1H NMR is critical for confirming the oxalamide backbone and substituents:

- Oxalamide NH protons: Look for two broad singlets in δ 8.0–10.5 ppm (amide protons), though these may exchange with D2O .

- Aromatic protons (4-methoxyphenyl): A doublet at δ 6.8–7.5 ppm (J = 8–9 Hz) for para-substituted aryl groups, with a singlet at δ 3.8 ppm for the methoxy group .

- Hydroxypropyl moiety: A singlet for the tertiary alcohol proton (δ 1.2–1.5 ppm) and a multiplet for the adjacent methyl groups (δ 1.0–1.3 ppm). The methoxy group on the propyl chain appears as a singlet at δ 3.3–3.5 ppm .

- Stereochemistry: If stereoisomers are present (e.g., due to chiral centers), use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases for resolution .

Advanced: How can researchers resolve low yields caused by competing side reactions during synthesis?

Answer:

Common side reactions include dimerization or hydrolysis of the oxalyl chloride intermediate:

- Mitigation Strategies:

- Analytical Monitoring: Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) or LC-MS to identify side products early .

Advanced: What structure-activity relationship (SAR) insights can guide the optimization of this compound for antiviral applications?

Answer:

Based on structurally related oxalamides (e.g., HIV entry inhibitors):

- Hydrophobic Substituents: The 4-methoxyphenyl group enhances binding to hydrophobic pockets in viral envelope proteins (e.g., gp120 in HIV). Replace with bulkier aryl groups (e.g., 4-chlorophenyl) to improve affinity .

- Hydroxypropyl Chain: The hydroxy and methoxy groups may form hydrogen bonds with viral targets. Modifying the chain length or stereochemistry (R vs. S configuration) can alter bioactivity .

- Electron-Withdrawing Groups: Introducing substituents like -CF3 or -NO2 on the aryl ring can enhance metabolic stability but may reduce solubility .

Advanced: How can computational modeling predict the binding mode of this compound to biological targets?

Answer:

- Molecular Docking: Use software like AutoDock Vina to dock the compound into the CD4-binding site of HIV-1 gp120 (PDB: 2B4C). Key interactions include hydrogen bonds between the oxalamide carbonyl and Lys421/Trp427 residues .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of the ligand-protein complex. Monitor RMSD values; deviations >2 Å suggest poor binding .

- Free Energy Calculations: Apply MM-PBSA to estimate binding free energy (ΔG). Values ≤ -30 kcal/mol indicate strong affinity .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Answer:

- Common Impurities: Residual solvents (dioxane), unreacted amines, or dimerized byproducts.

- Detection: Use UPLC-MS/MS with a C18 column (ACQUITY BEH) and ESI+ mode. Monitor for [M+H]+ ions (e.g., m/z 365.2 for the target compound) .

- Quantification: Calibrate against reference standards (e.g., USP-grade impurities) and adhere to ICH Q3A guidelines for thresholds (<0.1% for unidentified impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.